3-[(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
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Overview
Description
3-[(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid is a complex organic compound that features a thiazolidinone ring, a benzoic acid moiety, and an ethoxycarbonyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-(ethoxycarbonyl)aniline with a thiazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate in a solvent mixture like dioxane/water at elevated temperatures (70-80°C) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-[(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxycarbonyl group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects such as reduced inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds like 2,4-thiazolidinedione share structural similarities and are known for their biological activities.
Benzoic Acid Derivatives: Compounds such as salicylic acid and its derivatives are well-known for their medicinal properties.
Uniqueness
What sets 3-[(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid apart is the combination of the thiazolidinone ring and the ethoxycarbonyl group, which may confer unique biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C20H18N2O6S |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
3-[[5-(4-ethoxycarbonylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid |
InChI |
InChI=1S/C20H18N2O6S/c1-2-28-19(26)13-6-8-15(9-7-13)21-16-17(23)22(20(27)29-16)11-12-4-3-5-14(10-12)18(24)25/h3-10,16,21H,2,11H2,1H3,(H,24,25) |
InChI Key |
QNHAAQLRLRPPBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
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